BenchChemオンラインストアへようこそ!

Pseudohydromorphone

Genotoxicity ICH M7 impurity qualification Pharmaceutical safety assessment

Pseudohydromorphone (CAS 2139240-60-9), chemically designated as 4,5α:4′,5′α-diepoxy-3,3′-dihydroxy-17,17′-dimethyl-2,2′-bimorphinanyl-6,6′-dione and synonymously known as 2,2′-bishydromorphone, is the dimerized impurity of the semi-synthetic opioid analgesic hydromorphone. With the molecular formula C34H36N2O6 and a molecular weight of 568.66 g/mol, it represents the covalent coupling product of two hydromorphone monomer units via oxidative phenolic coupling at the C-2 position.

Molecular Formula C34H36N2O6
Molecular Weight 568.7 g/mol
Cat. No. B13429172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudohydromorphone
Molecular FormulaC34H36N2O6
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(=O)CC4)O)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(=O)CC1)O
InChIInChI=1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h11-12,19-22,31-32,39-40H,3-10,13-14H2,1-2H3/t19-,20-,21+,22+,31-,32-,33-,34-/m0/s1
InChIKeySDOMGTNHSREGJN-MSLLCSOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pseudohydromorphone (Hydromorphone EP Impurity A): Critical Reference Standard for Opioid API Quality Control


Pseudohydromorphone (CAS 2139240-60-9), chemically designated as 4,5α:4′,5′α-diepoxy-3,3′-dihydroxy-17,17′-dimethyl-2,2′-bimorphinanyl-6,6′-dione and synonymously known as 2,2′-bishydromorphone, is the dimerized impurity of the semi-synthetic opioid analgesic hydromorphone [1]. With the molecular formula C34H36N2O6 and a molecular weight of 568.66 g/mol, it represents the covalent coupling product of two hydromorphone monomer units via oxidative phenolic coupling at the C-2 position . This compound is officially designated as Hydromorphone EP Impurity A under the European Pharmacopoeia (Ph. Eur. monograph 2099) and as 2,2′-bishydromorphone under USP nomenclature, positioning it as a mandatory reference standard for pharmaceutical manufacturers conducting ANDA submissions, DMF filings, and cGMP-compliant quality control release testing of hydromorphone hydrochloride drug substance and finished dosage forms [2].

Why Pseudohydromorphone Cannot Be Substituted by Generic Hydromorphone Impurity Reference Standards in Regulated Pharmaceutical Analysis


Interchanging pseudohydromorphone with other hydromorphone-related impurity reference standards (e.g., Impurity B hydromorphone N-oxide, Impurity C morphine, or Impurity D) is analytically and regulatorily invalid because each impurity possesses a chemically distinct structure requiring unique chromatographic retention behavior, detection response factors, and pharmacopeial acceptance criteria. Pseudohydromorphone is a dimer with approximately double the molecular weight (568.66 g/mol) and markedly different reversed-phase LC retention (relative retention time ~3.2 vs. hydromorphone) compared to all other specified monomeric impurities [1]. Furthermore, its genotoxicity qualification status—experimentally confirmed as non-mutagenic (Ames-negative up to 5,000 µg/plate) and non-clastogenic (micronucleus-negative up to 500 µg/mL)—is impurity-specific and cannot be extrapolated from data generated for other hydromorphone impurities [2]. Any substitution in compendial testing would compromise method system suitability, invalidate impurity quantitation, and risk non-compliance with ICH Q3B qualification requirements during regulatory review [3].

Pseudohydromorphone Quantitative Differentiation Evidence: Head-to-Head Data Against Hydromorphone and In-Class Impurity Comparators


Genotoxic Safety Qualification: Pseudohydromorphone Is Non-Mutagenic and Non-Clastogenic, Unlike Hydromorphone Which Shows Contradictory Clastogenicity Signals

Pseudohydromorphone was subjected to a comprehensive in silico and in vitro genotoxicity evaluation and demonstrated unequivocally negative results across all test systems. In the bacterial reverse mutation (Ames) assay, pseudohydromorphone tested at concentrations of 25, 50, 100, 250, 500, 1,000, 2,500, and 5,000 µg/plate produced no increase in revertant colonies in S. typhimurium strains TA1535, TA1537, TA98, TA100, or E. coli strain WP2 uvrA, with or without metabolic activation [1]. In the micronucleus test (MNT) in TK6 cells at concentrations up to 500 µg/mL across 4-hour (with/without S9) and 27-hour (without S9) treatment conditions, no statistically significant increase in micronucleated cells was detected [1]. This profile diverges critically from the parent drug hydromorphone, which—while Ames-negative—yielded a positive clastogenicity result in the in vitro mouse lymphoma assay in the presence of metabolic activation, introducing regulatory ambiguity [1]. The negative QSAR predictions for pseudohydromorphone aligned fully with experimental in vitro data, providing a complete in silico/in vitro correlation that enables qualification under ICH M7 and supports ICH Q3B-based limit setting without additional in vivo testing [1].

Genotoxicity ICH M7 impurity qualification Pharmaceutical safety assessment

Pharmacopeial Specification Limit: Pseudohydromorphone Is Controlled at 0.3% in BP/Ph. Eur., Distinct from Tighter Limits Applied to Other Specified Impurities

The British Pharmacopoeia 2025 / Ph. Eur. monograph 2099 for Hydromorphone Hydrochloride establishes a specific limit for Impurity A (pseudohydromorphone) at not more than 3 times the area of the principal peak in the chromatogram obtained with reference solution (a), corresponding to 0.3 per cent [1]. This limit is explicitly differentiated from those applied to Impurities B, C, and D, each of which is limited to not more than twice the area of the principal peak in the chromatogram obtained with reference solution (a), corresponding to 0.2 per cent [1]. The chromatographic conditions employ a base-deactivated end-capped octadecylsilyl silica gel column (5 µm, 4.6 mm × 0.25 m) with a mobile phase of diethylamine/sodium laurilsulfate buffer (pH 3.0)/acetonitrile/methanol, detecting at 284 nm, with pseudohydromorphone eluting at a relative retention of approximately 3.2 versus hydromorphone (~9 min) [1]. The 0.3% limit reflects the impurity's favorable non-mutagenic and non-clastogenic qualification status, allowing a higher acceptable threshold compared to less-characterized impurities [2].

Pharmacopeial monograph Related substances testing Impurity specification setting

Dimeric Structure Confers Molecular Weight Differentiation of ~2× vs. Monomeric Hydromorphone, Dictating Unique Analytical Handling

Pseudohydromorphone (C34H36N2O6, MW 568.66 g/mol) is the oxidative dimerization product formed by C-2 phenolic coupling of two hydromorphone monomers (C17H19NO3, MW 285.34 g/mol each), resulting in a molecular weight that is 99.3% larger than the parent drug . This dimeric structure distinguishes it from all other Ph. Eur.-specified hydromorphone impurities, which are exclusively monomeric: Impurity B (hydromorphone N-oxide, C17H19NO4, MW 301.34), Impurity C (morphine, C17H19NO3, MW 285.34), and Impurity D (structure corresponding to a monomeric degradant) [1]. The melting point of pseudohydromorphone exceeds 150°C with decomposition, and its solubility profile differs substantially from the monomeric impurities—being only slightly soluble in DMSO and requiring acetonitrile-based formulation for reference standard solutions . The dimeric structure also implies that pseudohydromorphone likely lacks significant µ-opioid receptor (MOR) agonist activity, based on class-level inference from the well-characterized morphine dimer pseudomorphine (2,2′-bimorphine), which is documented as pharmacologically inactive at central nervous system opioid receptors, producing no morphine-like CNS or gastrointestinal effects [2].

Structural characterization Impurity profiling LC-MS method development

Manufacturing Process Control: Patent-Defined Bis-Hydromorphone Levels Differentiate Proprietary Hydromorphone Compositions

U.S. Patent 6,589,960 (Purdue Pharma) defines hydromorphone compositions with controlled impurity profiles wherein bis-hydromorphone (pseudohydromorphone) is specified at levels up to 0.5% by weight in broader claims, with preferred embodiments achieving levels as low as 0.02% (claim 7) and 0.02% in an exemplified composition containing 0.26% dihydromorphine, 0.01% morphine, 0.04% 8-hydroxy hydromorphone, and 0.06% other impurities (claim 8) [1]. This establishes pseudohydromorphone as a key marker impurity whose level directly reflects the fidelity of the acid-catalyzed rearrangement process conducted in the substantial absence of hydrogen gas [1]. Critically, the patent distinguishes bis-hydromorphone from dihydromorphine—the primary process impurity controlled at 0.05–1.0%—and from 8-hydroxy hydromorphone (up to 0.8%), positioning pseudohydromorphone as a lower-abundance but analytically critical marker of oxidative dimerization side reactions that must be independently monitored [1].

Process patent Impurity profile control Hydromorphone synthesis

Pseudohydromorphone Procurement Application Scenarios for Regulated Pharmaceutical Development and QC


ANDA/MAA Regulatory Filing: Impurity A Reference Standard for Hydromorphone HCl Related Substances Method Validation

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDAs) or Marketing Authorization Applications (MAAs) for generic hydromorphone hydrochloride must demonstrate compendial compliance with Ph. Eur. monograph 2099 / BP specification for Impurity A (pseudohydromorphone) at ≤0.3% [1]. Procurement of a fully characterized pseudohydromorphone reference standard (CAS 2139240-60-9, purity ≥97%) with a Certificate of Analysis providing traceability against EP or USP pharmacopeial standards is mandatory for analytical method validation (AMV), system suitability testing, and quality controlled (QC) batch release. The validated negative genotoxicity profile supports ICH Q3B qualification without requiring additional in vivo toxicology studies, a direct regulatory cost advantage [2].

Process Development and Impurity Fate Mapping: Monitoring Oxidative Dimerization During Hydromorphone Synthesis

During hydromorphone manufacturing via acid-catalyzed morphine rearrangement, pseudohydromorphone formation via oxidative phenolic coupling at C-2 serves as a sensitive indicator of process robustness. Patent data establish bis-hydromorphone levels as low as 0.02% in optimized compositions, and its elevation above this threshold signals undesirable oxidative side reactions requiring process intervention [3]. Procuring a high-purity pseudohydromorphone reference standard enables accurate LC-MS quantitation at trace levels, supporting design-of-experiment (DoE) approaches to minimize dimer formation and achieve impurity profiles differentiated from those claimed in U.S. Patent 6,589,960.

Forced Degradation and Stability-Indicating Method Development: Distinguishing Pseudohydromorphone from Other Dimer Impurities

Hydromorphone drug substance and drug product stability studies require resolution of pseudohydromorphone from structurally similar dimeric impurities, including 10,10′-dihydroxypseudohydromorphone and methylene-bridged hydromorphone dimer, each with distinct degradation pathways . The BP chromatographic system—using a base-deactivated ODS column with a pH 3.0 diethylamine/sodium laurilsulfate mobile phase and UV detection at 284 nm—achieves baseline resolution of pseudohydromorphone (RRT ~3.2) from all other specified impurities [1]. Laboratories must procure the authentic pseudohydromorphone reference standard to establish relative response factors and confirm peak identity during forced degradation (oxidative, thermal, photolytic) and accelerated stability studies, as misidentification with co-eluting dimer species would invalidate stability data submitted in regulatory dossiers.

Genotoxicity Risk Assessment for Hydromorphone Drug Product: Leveraging Negative Pseudohydromorphone Data for ICH M7 Compliance

The experimentally confirmed non-mutagenic and non-clastogenic profile of pseudohydromorphone—negative in Ames testing across all five standard strains up to 5,000 µg/plate and negative in the TK6 micronucleus test up to 500 µg/mL—directly supports ICH M7 impurity qualification for hydromorphone-containing drug products [2]. This contrasts with the parent drug hydromorphone, which carries a contradictory positive clastogenicity finding in the mouse lymphoma assay, and with other hydromorphone impurities (e.g., dihydroxyhydromorphone) for which no experimental genotoxicity data are publicly available [2]. Toxicologists and regulatory affairs teams should cite the Franckenstein et al. (2023) dataset in the impurity qualification section of the Common Technical Document (CTD Module 3.2.S.3.2) to justify classification of pseudohydromorphone as a Class 5 impurity (non-mutagenic, no structural alerts) per ICH M7, avoiding the need for compound-specific TTC-based acceptable intake calculations.

Quote Request

Request a Quote for Pseudohydromorphone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.